molecular formula C13H12O4 B1650274 Dihydrocoriandrin CAS No. 116383-99-4

Dihydrocoriandrin

Cat. No.: B1650274
CAS No.: 116383-99-4
M. Wt: 232.23 g/mol
InChI Key: LJCCQQNTPLPSNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrocoriandrin belongs to the class of organic compounds known as 2-benzopyrans. These are organic aromatic compounds that 1-benzopyran, a bicyclic compound made up of a benzene ring fused to a pyran, so that the oxygen atom is at the 2-position. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in coriander and herbs and spices. This makes this compound a potential biomarker for the consumption of these food products.

Scientific Research Applications

Role in Therapy and Prevention of Cancer

Dihydrocoriandrin plays a role in a range of biochemical and molecular biological reactions in organisms. Studies have explored its potential use in therapy and prevention of various types of cancer, given its effects through nuclear receptors (Ondková, Macejová, & Brtko, 2006).

Involvement in Vitamin D Endocrine System

Research indicates significant contributions of this compound in the vitamin D endocrine system, essential for good bone health and potentially impacting broader health aspects (Norman, 2008).

Interaction with Glucocorticoid Receptors

This compound has been found to interact with glucocorticoid receptors, as seen in the study of compounds from the Australian plant Endiandra anthropophagorum (Davis et al., 2007).

Molecular Mechanism and Effects

The molecular mechanism and pleiotropic effects of this compound involve its interaction with nuclear receptors and its role in the regulation of gene activity (Christakos et al., 2016).

Implications in Breast Cancer

This compound's interaction with vitamin D receptors (VDR) has been linked to breast cancer risk, highlighting its significance in disease progression and potential therapeutic implications (Guy et al., 2004).

Noncalcemic Actions

Its noncalcemic actions, mediated through VDR, have implications in various conditions like autoimmune diseases and cancers, suggesting therapeutic applications in these areas (Nagpal, Na, & Rathnachalam, 2005).

Role in Human Muscle Tissue

Research shows that this compound receptor expression in human muscle tissue decreases with age, indicating its potential impact on muscle health and aging processes (Bischoff-Ferrari et al., 2004).

Properties

CAS No.

116383-99-4

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

4-methoxy-7-methyl-7,8-dihydrofuro[2,3-g]isochromen-5-one

InChI

InChI=1S/C13H12O4/c1-7-5-8-6-10-9(3-4-16-10)12(15-2)11(8)13(14)17-7/h3-4,6-7H,5H2,1-2H3

InChI Key

LJCCQQNTPLPSNX-UHFFFAOYSA-N

SMILES

CC1CC2=CC3=C(C=CO3)C(=C2C(=O)O1)OC

Canonical SMILES

CC1CC2=CC3=C(C=CO3)C(=C2C(=O)O1)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydrocoriandrin
Reactant of Route 2
Reactant of Route 2
Dihydrocoriandrin
Reactant of Route 3
Reactant of Route 3
Dihydrocoriandrin
Reactant of Route 4
Dihydrocoriandrin
Reactant of Route 5
Dihydrocoriandrin
Reactant of Route 6
Dihydrocoriandrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.